molecular formula C24H27N3O4 B2965812 1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-82-8

1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2965812
CAS No.: 899960-82-8
M. Wt: 421.497
InChI Key: KYSRUYFCGOVVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide features a pyrrolo[1,2-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group at position 1 and a 4-ethoxyphenyl carboxamide at position 2.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-4-31-19-10-8-18(9-11-19)25-24(28)27-15-14-26-13-5-6-20(26)23(27)17-7-12-21(29-2)22(16-17)30-3/h5-13,16,23H,4,14-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSRUYFCGOVVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on its biological effects, including anti-inflammatory, anticancer, and antiparasitic properties, supported by relevant data and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C21H24N4O3\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_3

This structure features a dihydropyrrolo[1,2-a]pyrazine core with methoxy and ethoxy substituents that are crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNFα in microglial cells and human monocytes when stimulated with LPS and HIV-1 Tat, respectively . The mechanism involves modulation of signaling pathways including the phosphoinositide 3-kinase (PI3K) and MEK pathways.

StudyMethodologyFindings
In vitro assays on microglial cellsInhibition of TNFα release
Cytokine release assaysReduction in cytokine levels in monocytes

2. Anticancer Activity

The compound has demonstrated promising anticancer effects against various cancer cell lines. In vitro studies have reported cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cells (PC-3) with IC50 values indicating effective dose ranges . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Cancer Cell LineIC50 Value (µM)Mechanism of Action
MCF-710Apoptosis induction
PC-315Cell cycle arrest

3. Antiparasitic Activity

In addition to its anticancer properties, this compound has shown activity against various protozoan parasites. Specifically, it has been evaluated for its efficacy against Trypanosoma cruzi and Leishmania infantum, exhibiting low micromolar potencies without significant cytotoxicity to human cells .

ParasiteEffective Concentration (µM)Observations
Trypanosoma cruzi5Low toxicity to human cells
Leishmania infantum8Effective against several strains

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • A study on the effects of the compound on inflammatory diseases showed a marked reduction in symptoms in animal models of rheumatoid arthritis .
  • Clinical trials assessing its efficacy in cancer treatment revealed promising results, leading to further investigation into its use as a chemotherapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold and Substitution Patterns

The target compound’s pyrrolo[1,2-a]pyrazine core distinguishes it from related heterocycles, such as pyrrolo-thiazolo-pyrimidines (–2) or pyrazolo[3,4-d]pyrimidines (). These alternative cores often exhibit distinct electronic profiles and binding modes due to differences in aromaticity and heteroatom placement. For example, thiazolo-pyrimidine derivatives () incorporate sulfur, which may enhance π-stacking interactions or metabolic stability .

Table 1: Core Structure Comparison
Compound Core Structure Key Heteroatoms Potential Implications
Target Compound Pyrrolo[1,2-a]pyrazine N-only Moderate polarity, adaptable to CNS targets
Compound 6 () Pyrrolo-thiazolo-pyrimidine N, S Enhanced rigidity, possible kinase inhibition
Compound 3b () Pyrimido[4,5-d]pyrimidinone N-only High planarity, potential for DNA intercalation

Substituent Effects on Physicochemical Properties

The substituents on the target compound significantly influence its drug-like properties. Below is a comparison with close analogues:

Table 2: Substituent and Property Comparison
Compound (Source) Substituents (Position) Molecular Weight logP Hydrogen Bond Acceptors/Donors Key Features
Target Compound 3,4-Dimethoxyphenyl (1), 4-Ethoxyphenyl-carboxamide (2) ~420 (estimated) ~4.5 (estimated) 6 acceptors, 1 donor High polarity from methoxy/ethoxy groups
N-(2,6-Difluorophenyl)-... () 2,6-Difluorophenyl-carboxamide Not provided ~3.8 (estimated) 4 acceptors, 1 donor Fluorine enhances metabolic stability
1-(4-Ethoxyphenyl)-N-(4-Methoxyphenyl)-carbothioamide () 4-Ethoxyphenyl (1), 4-Methoxyphenyl-carbothioamide (2) 407.53 5.18 4 acceptors, 1 donor Thioamide increases lipophilicity
N-(3,5-Dimethoxyphenyl)-... () 3,5-Dimethoxyphenyl-carboxamide 343.42 3.70 4 acceptors, 1 donor Lower molecular weight, reduced steric hindrance

Key Observations:

  • Carboxamide vs. Carbothioamide (): Replacement of the carbonyl oxygen with sulfur increases logP (5.18 vs. ~4.5), enhancing membrane permeability but reducing solubility .
  • Ethoxy vs. Methoxy Substituents (): Ethoxy groups contribute slightly higher lipophilicity compared to methoxy, as seen in the target compound versus .
  • Fluorine Substitution (): The 2,6-difluorophenyl group in lowers logP and improves metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide?

  • Methodology : Palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, or Negishi reactions) is widely used for introducing aryl/heteroaryl substituents into the dihydropyrrolo[1,2-a]pyrazine core. For example, Suzuki coupling with arylboronic acids can functionalize the 6- or 8-positions of the scaffold . Amidation reactions with N-(4-ethoxyphenyl)carbamoyl chloride may follow to install the carboxamide group .
  • Key Considerations : Monitor regioselectivity during coupling steps using chromatographic-mass spectrometry (CMS) to confirm product purity .

Q. How can researchers characterize the regiochemical outcomes of substituent installation on the dihydropyrrolo[1,2-a]pyrazine scaffold?

  • Methodology : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and 2D NMR (e.g., COSY, HSQC) to resolve coupling constants and assign substituent positions. For example, 1H^1H-NMR can distinguish between N- and O-substituted isomers based on chemical shifts in aromatic regions .
  • Validation : Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-calculated shifts) to resolve ambiguities .

Q. What analytical techniques are critical for confirming the purity and stability of this compound?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection or CMS ensures purity (>95%). Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, particularly for crystalline derivatives .
  • Data Interpretation : Sharp melting points (e.g., 200–245°C) and single HPLC peaks indicate high crystallinity and purity .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed cross-coupling reactions to improve yields of 6,8-disubstituted derivatives?

  • Experimental Design : Screen ligands (e.g., BINAP, XPhos) and bases (e.g., K2_2CO3_3, Cs2_2CO3_3) to enhance catalytic efficiency. For example, Pd2_2(dba)3_3/BINAP systems achieve moderate-to-good yields (55–70%) for aminated derivatives .
  • Troubleshooting : Address low yields by pre-activating boronic acids or using microwave-assisted heating to reduce reaction times .

Q. What strategies resolve contradictions in regioselectivity during N- vs. O-substitution in the dihydropyrrolo[1,2-a]pyrazine core?

  • Case Study : When reacting with α-chloroacetamides, chromatographic separation and X-ray crystallography can distinguish between N- and O-substituted products. For instance, N-substituted derivatives often exhibit distinct 1H^1H-NMR splitting patterns in the piperazine region .
  • Mechanistic Insight : DFT calculations can model transition states to predict preferential substitution pathways .

Q. How does computational reaction design accelerate the discovery of novel derivatives with enhanced bioactivity?

  • Methodology : Use quantum chemical reaction path searches to identify low-energy intermediates and transition states. For example, ICReDD’s workflow integrates DFT calculations with machine learning to prioritize synthetic targets .
  • Application : Predict solubility and bioavailability by simulating partition coefficients (LogP) and polar surface areas (PSA) for lead optimization .

Q. What experimental approaches validate the proposed mechanism of carboxamide formation in this compound?

  • Techniques : Isotopic labeling (e.g., 15N^{15}N-labeled amines) coupled with mass spectrometry tracks nitrogen incorporation during amidation. Kinetic studies under varying temperatures/pH profiles can elucidate rate-determining steps .
  • Contradiction Analysis : Discrepancies between predicted and observed yields may arise from competing side reactions (e.g., hydrolysis of activated carbonyl intermediates), requiring in-situ IR monitoring .

Notes

  • Advanced questions emphasize mechanistic analysis, computational integration, and contradiction resolution, aligning with modern academic research demands.
  • Methodological answers prioritize reproducible protocols and interdisciplinary validation (e.g., NMR + DFT).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.